N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine
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Overview
Description
N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated pyrazole.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent.
Final Coupling: The final step involves coupling the pyrazole-biphenyl intermediate with the piperidine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1,4-butanediamine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine is unique due to its combination of a piperidine ring, a pyrazole ring, and a biphenyl group. This structure provides it with distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4/c1-26-14-12-22(13-15-26)27(2)17-21-16-24-25-23(21)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16,22H,12-15,17H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENDHIUVMRLBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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